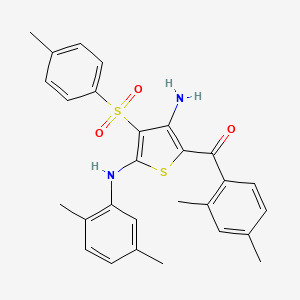
(3-Amino-5-((2,5-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(2,4-dimethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex methanone derivatives has been explored in various studies, with a focus on developing compounds with potential biological activities. In one study, a series of 3,4-dimethylphenyl bicyclo methanones were synthesized using an aqueous phase fly-ash catalyzed [4+2] cycloaddition Diels-Alder reaction. This reaction involved cyclopentadiene and 3,4-dimethyl phenyl chalcones, resulting in yields greater than 60% . The process was characterized by its use of cooling conditions, which may have implications for the stability and purity of the resulting compounds.
Molecular Structure Analysis
The molecular structures of the synthesized methanones were confirmed through various spectral data and physical constants. Although the specific details of the molecular structure analysis are not provided, such characterization typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These methods allow for the determination of the molecular framework and the identification of functional groups present in the compounds .
Chemical Reactions Analysis
The synthesized methanones exhibit a range of biological activities, which can be attributed to their chemical structure. The presence of substituted phenyl groups in the bicyclo methanones could be responsible for their interaction with biological targets. The study does not detail specific chemical reactions these compounds undergo in biological systems, but their activities suggest that they may interact with enzymes or receptors that mediate antimicrobial, antioxidant, and insect antifeedant effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized methanones, such as solubility, melting point, and stability, are important for their potential application as pharmaceutical agents. The study mentions the characterization of these compounds by their physical constants, which likely include these properties. These characteristics are crucial for understanding the compound's behavior in biological systems and for the development of drug formulations.
The synthesized methanones have been evaluated for their antimicrobial and antioxidant activities using various bacterial and fungal strains, as well as DPPH radical scavenging methods. The insect antifeedant activities were studied with 4th instar larvae of Achoea Janata L using a leaf disc bio-assay method. These studies provide a foundation for understanding the potential applications of these compounds in medicine and agriculture .
In another study, a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones were synthesized and evaluated for central nervous system depressant activity, anticonvulsant properties, and acute toxicity. Some compounds also showed potential antipsychotic effects. The most active compound against pentylenetetrazole-induced convulsions was identified, and other compounds were noted for their potent depressant activity without impairment of motor functioning. One compound, in particular, exhibited a behavioral profile suggestive of antipsychotic activity .
Applications De Recherche Scientifique
Synthesis and Characterization
Research on thiophene derivatives, such as the synthesis and characterization of compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its analogs, highlights the relevance of thiophene-based compounds in scientific research. These compounds are synthesized and characterized using a variety of spectroscopic techniques and density functional theory calculations. Such studies often aim to understand the structural, electronic, and reactivity aspects of these compounds, which can be pivotal for applications in material science, pharmaceuticals, and organic electronics (Shahana & Yardily, 2020).
Docking Studies and Antibacterial Activity
Molecular docking studies are employed to predict the interaction between synthesized compounds and biological targets, elucidating potential antibacterial, antiviral, or anticancer activities. For example, compounds structurally related to the query have been investigated for their antibacterial activity through molecular docking studies, suggesting their potential as leads in drug development (Shahana & Yardily, 2020).
Potential Antimicrobial and Anticancer Agents
Synthetic efforts on thiophene derivatives and similar compounds have also been directed towards exploring their potential as antimicrobial and anticancer agents. Novel compounds are evaluated in vitro for their activity against various bacterial and cancer cell lines, indicating the role of such compounds in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Propriétés
IUPAC Name |
[3-amino-5-(2,5-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3S2/c1-16-7-11-21(12-8-16)35(32,33)27-24(29)26(25(31)22-13-9-17(2)14-20(22)5)34-28(27)30-23-15-18(3)6-10-19(23)4/h6-15,30H,29H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETHHIVLWHGHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=C(C=C(C=C3)C)C)NC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-((2,5-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(2,4-dimethylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2541006.png)
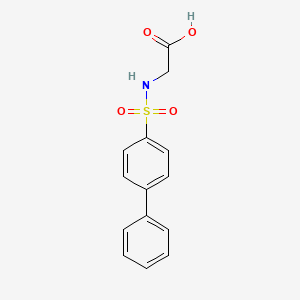


![Ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2541015.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2541016.png)
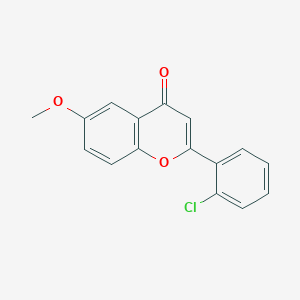
![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2541019.png)

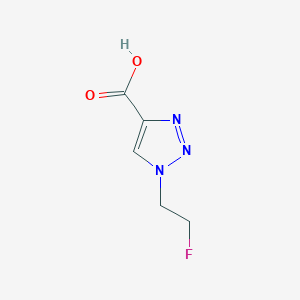
![(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone](/img/structure/B2541023.png)
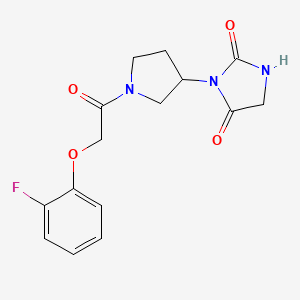
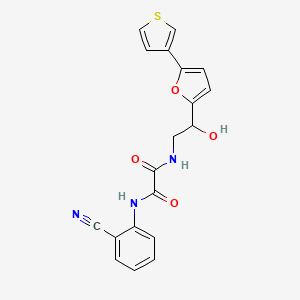
![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)